molecular formula C9H14ClNO3 B6256951 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride CAS No. 5090-25-5

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride

Cat. No.: B6256951
CAS No.: 5090-25-5
M. Wt: 219.7
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Description

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, a methoxy group, and a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzene ring: The initial step involves the formation of the benzene ring with the desired substituents. This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation or acylation.

    Introduction of the aminoethyl group: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as catalytic hydrogenation and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The aminoethyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions, while the methoxy and hydroxyl groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A neurotransmitter with a similar aminoethyl group and hydroxylated benzene ring.

    Dopamine: Another neurotransmitter with a similar structure but lacking the methoxy group.

    Norepinephrine: A neurotransmitter with a similar structure but with additional hydroxyl groups.

Uniqueness

5-(2-aminoethyl)-3-methoxybenzene-1,2-diol hydrochloride is unique due to the presence of both the methoxy group and the aminoethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

CAS No.

5090-25-5

Molecular Formula

C9H14ClNO3

Molecular Weight

219.7

Purity

0

Origin of Product

United States

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